N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative featuring a thiazole core substituted with a pyrimidin-2-ylamino group and an N-linked cyclohexenylethyl chain.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-15(18-10-7-13-5-2-1-3-6-13)11-14-12-24-17(21-14)22-16-19-8-4-9-20-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,23)(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFHGXUJENQXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure combines a thiazole ring, pyrimidine amine, and cyclohexenyl group. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Differences in Pharmacological Potential
Kinase Inhibition: Compound 2e () shares the pyrimidin-2-ylamino motif with the target compound but incorporates a pyridinyl group and triazole ring. This structural variation enhances binding to kinase ATP pockets, akin to imatinib analogs . The target compound’s cyclohexenyl group may improve lipophilicity and blood-brain barrier penetration compared to 2e’s cyclopropyl triazole.
Antimicrobial Activity :
- Compound 41 () demonstrates broad-spectrum antimicrobial activity due to its methylphenylpyrazole substituent, which disrupts bacterial membrane integrity . The target compound lacks this substituent but may exhibit similar activity via its thiazole-pyrimidine core.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, and how can purity be ensured?
- Methodology :
- Core Reaction : Utilize 1,3-dipolar cycloaddition or click chemistry for assembling the thiazole and pyrimidine moieties. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form triazole intermediates, as demonstrated in analogous acetamide syntheses .
- Purification : Recrystallization with ethanol or ethanol-water mixtures is effective for isolating crystalline products. Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) monitors reaction progress .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, pyrimidine C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR resolves cyclohexenyl protons (δ ~5.4–5.6 ppm for vinyl CH) and thiazole/pyrimidine aromatic signals (δ ~7.2–8.6 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and heterocyclic carbons .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 1 ppm) .
Q. How can reaction conditions be optimized to improve yields during synthesis?
- Key Parameters :
- Solvent System : Use tert-butanol-water (3:1) for CuAAC reactions to enhance regioselectivity and solubility .
- Catalyst Loading : Copper diacetate (10 mol%) accelerates cycloaddition while minimizing side reactions .
- Temperature : Room temperature (20–25°C) balances reaction rate and stability of sensitive intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Case Study : If antimicrobial assays (e.g., MIC values) conflict with computational predictions:
- Replicate Assays : Use standardized protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., thiazolo[3,2-a]pyridines) to identify substituent effects on activity .
- Solubility Testing : Poor aqueous solubility may artificially reduce observed activity; use DMSO or β-cyclodextrin to improve bioavailability .
Q. How can computational modeling predict target interactions for this compound?
- Protocol :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like bacterial dihydrofolate reductase (DHFR) or kinase domains. Focus on hydrogen bonding with pyrimidine NH and hydrophobic interactions with the cyclohexenyl group .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to validate docking poses .
Q. What advanced synthetic routes enable functionalization of the thiazole core?
- Functionalization Strategies :
- Electrophilic Substitution : Introduce halogens (e.g., Cl/Br) at the thiazole C5 position using N-bromosuccinimide (NBS) or iodine monochloride .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the pyrimidine ring under Pd(PPh₃)₄ catalysis .
- Protection-Deprotection : Use Boc groups for NH protection during multi-step syntheses to prevent unwanted side reactions .
Methodological Considerations
- Data Reproducibility :
- Contradictory Spectral Assignments :
- Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to resolve ambiguities in aromatic proton assignments .
- Biological Assay Design :
- Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cell viability assays (e.g., MTT) for cytotoxicity studies .
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